1,5-Dichloropentan-2-one

描述

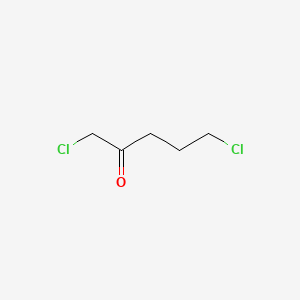

Structure

3D Structure

属性

IUPAC Name |

1,5-dichloropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c6-3-1-2-5(8)4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWVBPFCCNMXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000442 | |

| Record name | 1,5-Dichloropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79386-90-6 | |

| Record name | NSC97119 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dichloropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloropentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Chemical Reactivity of 1,5 Dichloropentan 2 One

Reactivity Profiles of the Carbonyl Functionality

The carbonyl group in 1,5-dichloropentan-2-one is a primary site for chemical reactions, exhibiting typical electrophilic character at the carbonyl carbon.

Nucleophilic Addition Reactions at the C2 Ketone Center

The polarized carbon-oxygen double bond of the ketone at the C2 position is susceptible to attack by various nucleophiles. youtube.comacs.org This fundamental reaction proceeds via the addition of a nucleophile to the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield an alcohol. youtube.comacs.org

A variety of nucleophiles can participate in these addition reactions. For instance, Grignard reagents (RMgX) react with the ketone to form tertiary alcohols upon acidic workup. jove.comyoutube.com Similarly, organolithium compounds provide another route to tertiary alcohols. The Wittig reaction, employing a phosphonium (B103445) ylide, can be utilized to convert the carbonyl group into an alkene, forming a new carbon-carbon double bond. wikipedia.orgnih.govwikipedia.orgmychemblog.com

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Organolithium Reagent | Butyllithium (C₄H₉Li) | Tertiary Alcohol |

| Wittig Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |

Reduction Methodologies of the Carbonyl Group

The carbonyl group of this compound can be reduced to a secondary alcohol, 1,5-dichloropentan-2-ol (B2429754). This transformation is commonly achieved using metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of ketones and is typically used in alcoholic solvents like methanol (B129727) or ethanol. mdpi.comup.ac.zanih.govacs.org A more potent reducing agent, lithium aluminum hydride (LiAlH₄), can also be employed, usually in ethereal solvents, and requires a subsequent aqueous workup to neutralize the reaction and protonate the resulting alkoxide. nih.gov

Catalytic hydrogenation is another effective method for the reduction of the ketone. nih.govacs.orgorganic-chemistry.org This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. nih.govacs.org The reaction is typically carried out under pressure.

| Method | Reagent(s) | Typical Solvent | Product |

|---|---|---|---|

| Metal Hydride Reduction | Sodium borohydride (NaBH₄) | Methanol, Ethanol | 1,5-Dichloropentan-2-ol |

| Metal Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 1,5-Dichloropentan-2-ol |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Ethyl acetate | 1,5-Dichloropentan-2-ol |

Reactivity of the Halogen Substituents at C1 and C5

The chlorine atoms at the C1 and C5 positions of this compound are susceptible to nucleophilic substitution and elimination reactions. Due to a lack of specific experimental data for this compound, the following sections will discuss the expected reactivity based on the known behavior of analogous α- and γ-halo ketones.

Intermolecular Nucleophilic Substitution Reactions

The chlorine atom at the C1 position is an α-halo substituent, and its reactivity in nucleophilic substitution reactions is significantly influenced by the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to Sₙ2 attack. youtube.comjove.comnih.govup.ac.za Consequently, the C1-chloro group is expected to be more reactive towards nucleophiles than the C5-chloro group, which is a γ-halo substituent. A variety of nucleophiles, such as halides, cyanide, alkoxides, and amines, can displace the α-chloride. nih.gov

In contrast, the C5-chloro group behaves more like a primary alkyl halide. While it can undergo nucleophilic substitution, its reactivity is generally lower than that of the α-chloro group. γ-Halo ketones are known to be useful precursors for the synthesis of various biologically active compounds. nih.govnih.gov

Intramolecular Cyclization Reactions Involving Halogen Displacement

The presence of two reactive centers, the enolizable ketone and the terminal chlorine atoms, allows for the possibility of intramolecular cyclization reactions. In the presence of a base, an enolate can be formed at either the C1 or C3 position.

If the enolate is formed at the C1 position, subsequent intramolecular nucleophilic attack on the C5-chloro group would lead to the formation of a five-membered carbocyclic ring, specifically a 2-acetylcyclobutanone derivative. The formation of five- and six-membered rings through intramolecular reactions is generally favored. masterorganicchemistry.com

Alternatively, if an enolate is generated at the C3 position, an intramolecular Sₙ2 reaction with the C1-chloro group could, in principle, lead to the formation of a cyclopropyl (B3062369) ketone. This type of reaction is a key step in the Favorskii rearrangement of α-halo ketones, which typically proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.orgmychemblog.comnrochemistry.comorganicreactions.orgpurechemistry.org The formation of cyclopropyl ketones via intramolecular displacement is a known synthetic strategy. nih.gov

Elimination Reactions and Formation of Unsaturated Systems

Treatment of this compound with a strong, non-nucleophilic base can induce elimination reactions (dehydrohalogenation) to form unsaturated ketones. The removal of a proton from a carbon adjacent to a halogen-bearing carbon, followed by the expulsion of the halide ion, results in the formation of a double bond. nrochemistry.com

Elimination involving the C1-chloro group would require the removal of a proton from the C3 position, which is not adjacent. However, α-halo ketones can undergo elimination to form α,β-unsaturated ketones if there is a hydrogen on the α'-carbon. libretexts.orgfiveable.me In the case of this compound, elimination involving the C5-chloro group is more likely. Abstraction of a proton from the C4 position by a strong base would lead to the formation of 1-chloro-pent-4-en-2-one. According to Zaitsev's rule, the more substituted alkene is generally the major product in elimination reactions. mychemblog.com

Cooperative and Competitive Reaction Pathways Influenced by Dual Halogenation and Ketone Functionality

The unique structural arrangement of this compound, featuring an α-chloro ketone moiety and a γ-chloroalkyl chain, allows for a variety of competing reaction pathways. The predominant pathway is highly dependent on the reaction conditions, particularly the nature of the base and solvent used.

Favorskii Rearrangement:

The α-chloro ketone functionality is primed to undergo the Favorskii rearrangement in the presence of a base. wikipedia.orgorganicreactions.orgpurechemistry.org The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate. wikipedia.orgnrochemistry.comresearchgate.net For this compound, a base would abstract a proton from the C3 position to form an enolate. This enolate can then undergo an intramolecular SN2 reaction, displacing the chloride at C1 to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide (B78521) or alkoxide) on the cyclopropanone carbonyl carbon leads to the opening of the three-membered ring, ultimately yielding a carboxylic acid derivative after protonation.

Intramolecular Nucleophilic Substitution (Cyclization):

The presence of the second chlorine atom at the C5 position introduces the possibility of an intramolecular cyclization reaction. The enolate formed at the C3 position can potentially act as a nucleophile and attack the electrophilic C5 carbon, leading to the formation of a five-membered ring. This would be an example of an intramolecular alkylation. The viability of this pathway would compete with the formation of the cyclopropanone intermediate required for the Favorskii rearrangement. The relative rates of these two intramolecular processes would be a key factor in determining the product distribution.

Intermolecular Nucleophilic Substitution and Elimination:

In addition to intramolecular pathways, both chlorine atoms are susceptible to intermolecular nucleophilic substitution by an external nucleophile. utexas.edumasterorganicchemistry.comlibretexts.org The C1 chlorine, being alpha to a carbonyl group, is activated towards SN2 displacement. The C5 chlorine, being a primary alkyl halide, is also susceptible to SN2 attack. chemguide.co.ukreddit.com

Furthermore, elimination reactions are also possible. chemguide.co.ukreddit.com A strong, non-nucleophilic base could promote elimination of HCl to form an unsaturated ketone. The regioselectivity of this elimination would depend on the relative acidity of the protons at the C1 and C3 positions and the steric environment.

The following table summarizes the potential competitive pathways:

| Reaction Pathway | Key Intermediate/Transition State | Potential Product Type |

| Favorskii Rearrangement | Cyclopropanone | Carboxylic acid derivative |

| Intramolecular Cyclization | Enolate attacking C5 | Cyclopentanone derivative |

| Intermolecular SN2 | Pentacoordinate carbon | Substituted pentan-2-one |

| Elimination (E2) | Concerted transition state | Unsaturated pentenone |

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic vs. Thermodynamic Control:

The product distribution of the reactions of this compound is likely to be governed by the principles of kinetic and thermodynamic control. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Kinetic Control: At lower temperatures and with sterically hindered, non-nucleophilic bases, the kinetically favored product will predominate. This is the product that is formed the fastest, meaning it has the lowest activation energy. For example, the formation of a less substituted enolate might be kinetically favored. youtube.com

Thermodynamic Control: At higher temperatures and with less hindered, nucleophilic bases that can establish an equilibrium, the thermodynamically favored product will be the major product. This is the most stable product. For instance, the formation of a more substituted and stable enolate would be thermodynamically favored. masterorganicchemistry.com

Factors Influencing Reaction Rates:

The rates of the competing pathways would be influenced by several factors:

Strength and Steric Hindrance of the Base: A strong, sterically hindered base like lithium diisopropylamide (LDA) would favor the formation of the kinetic enolate, potentially influencing the ratio of Favorskii rearrangement to intramolecular cyclization. youtube.com A smaller, stronger base like sodium hydroxide would favor the thermodynamic enolate.

Solvent Polarity: Polar protic solvents can stabilize charged intermediates and transition states, potentially favoring SN1-type mechanisms or influencing the rate of enolate formation. Polar aprotic solvents are known to accelerate SN2 reactions.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. chemguide.co.uk In the context of competing intramolecular reactions, temperature could also affect the equilibrium between different conformational isomers of the reactive intermediates, thereby influencing the product ratio.

A hypothetical reaction coordinate diagram can illustrate the competition between the Favorskii rearrangement and an intramolecular cyclization pathway. The relative activation energies (ΔG‡) for the formation of the cyclopropanone intermediate versus the five-membered ring would determine the kinetic product. The relative Gibbs free energies (ΔG°) of the final products would determine the thermodynamic product.

Without experimental data, any quantitative discussion of rate constants or thermodynamic parameters would be speculative. However, it is clear that the dual halogenation and the ketone functionality in this compound create a system where multiple reaction pathways are possible, and the outcome is delicately balanced by the reaction conditions.

Applications of 1,5 Dichloropentan 2 One As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Systems

The molecular structure of 1,5-Dichloropentan-2-one, featuring a ketone and two electrophilic carbon centers, makes it an ideal precursor for the construction of various heterocyclic rings. The strategic placement of its functional groups allows for cyclization reactions with different heteroatom-containing nucleophiles to form stable ring systems.

This compound is a suitable starting material for the synthesis of nitrogen-containing heterocycles, most notably pyrrole (B145914) derivatives. The Hantzsch pyrrole synthesis, a well-established method, involves the reaction of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. nih.gov In this context, this compound can serve as the α-haloketone component.

The reaction mechanism typically begins with the formation of an enamine from the β-ketoester and the amine. nih.gov This enamine then acts as a nucleophile, attacking the α-carbon of the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the substituted pyrrole ring. The presence of two chloro groups in this compound offers the potential for further functionalization or the formation of bicyclic systems.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product | Reaction Type |

| This compound | β-Ketoester | Primary Amine | Substituted Pyrrole | Hantzsch Pyrrole Synthesis |

| This compound | Ammonia | β-Dicarbonyl Compound | Functionalized Pyrrole | Hantzsch-type Condensation |

This table showcases potential reactions for the synthesis of pyrrole derivatives using this compound.

The synthesis of oxygen-containing heterocycles, such as furans, can be envisioned using this compound as a precursor. The Paal-Knorr furan (B31954) synthesis is a classic method that involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. While this compound is not a 1,4-dicarbonyl compound itself, it can be chemically modified to become a suitable precursor. For instance, nucleophilic substitution of the chloro groups with a protected hydroxylamine (B1172632) followed by hydrolysis could yield a 1,4-dicarbonyl analogue.

Alternatively, the Feist-Benary furan synthesis utilizes the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound. this compound, as an α-haloketone, could potentially undergo this reaction, where one of the chloro groups reacts to form the furan ring, leaving the second chloro group available for subsequent transformations.

Similar to the synthesis of furans, this compound can be a precursor for sulfur-containing heterocycles like thiophenes. The Paal-Knorr thiophene (B33073) synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. wikipedia.org As mentioned earlier, this compound could be converted into a 1,4-dicarbonyl precursor to participate in this reaction.

Another important route to thiophenes is the Gewald aminothiophene synthesis, which typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While this reaction does not directly utilize an α-haloketone, the reactivity of the ketone in this compound could be exploited in modified Gewald-type reactions.

Building Block for the Assembly of Acyclic Polyfunctionalized Molecules

The presence of three reactive sites in this compound makes it an excellent scaffold for the synthesis of complex acyclic molecules containing multiple functional groups. The ketone and the two alkyl chloride moieties can be selectively or simultaneously transformed to introduce a variety of functionalities.

The functional groups of this compound allow for straightforward derivatization into other important chemical classes.

Alcohols: The ketone group can be readily reduced to a secondary alcohol using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation introduces a hydroxyl group, which can then participate in further reactions, such as ether or ester formation.

Esters: The chloro groups are susceptible to nucleophilic substitution by carboxylate anions. This reaction, often carried out in the presence of a base, leads to the formation of diesters. The choice of the carboxylate determines the nature of the ester groups introduced.

Amides: The chloro groups can also be displaced by amines to form secondary or tertiary amines, depending on the starting amine. Furthermore, amides can be formed through a multi-step process. For example, conversion of the chloro groups to nitriles via reaction with cyanide, followed by hydrolysis, would yield a dicarboxylic acid. This diacid can then be coupled with an amine to form a diamide. Another approach involves the Ritter reaction, where a nitrile reacts with a carbocation generated from an alcohol in the presence of a strong acid to form an amide. nih.gov

| Functional Group | Reagent(s) | Product Functional Group |

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Chloroalkane | R-COO⁻ Na⁺ | Ester |

| Chloroalkane | R₂NH | Tertiary Amine |

| Chloroalkane | 1. NaCN; 2. H₃O⁺, Δ; 3. SOCl₂, then R₂NH | Amide |

This table summarizes potential derivatization reactions of this compound.

Utilization in the Preparation of Complex Organic Frameworks

The bifunctional nature of this compound as a di-electrophile makes it a candidate for the construction of larger, more complex molecular architectures such as cryptands and as a component in the synthesis of metal-organic frameworks (MOFs).

Cryptands are three-dimensional polycyclic molecules that can encapsulate ions with high selectivity. nih.gov Their synthesis often involves the reaction of a diamine with a dihalide in a high-dilution environment to favor intramolecular cyclization. This compound, with its two chloro groups, can act as a linear building block to form one of the bridges of a cryptand structure. The central ketone group could be retained for further functionalization or reduced to an alcohol to influence the solubility and binding properties of the resulting cryptand. The synthesis of cryptands is a key area of supramolecular chemistry, with applications in ion sensing and phase-transfer catalysis. nih.gov

Metal-organic frameworks are porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly dependent on the nature of the organic linkers. This compound can be used as a starting material to synthesize flexible dicarboxylate or diamine linkers. For example, conversion of the chloro groups to carboxylic acids or amines would yield a five-carbon chain with functional groups at either end, suitable for coordination with metal centers. The flexibility of the pentane (B18724) chain could lead to the formation of MOFs with interesting dynamic properties.

Advanced Spectroscopic Characterization Methodologies for 1,5 Dichloropentan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1,5-Dichloropentan-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons. The protons on carbons adjacent to the electron-withdrawing chlorine atoms and the carbonyl group are expected to be deshielded and thus resonate at a lower field (higher ppm values).

For this compound, the methylene (B1212753) protons adjacent to the chlorine at position 1 (C1) and the carbonyl group (C2) would appear as a singlet. The methylene protons at C3 would likely appear as a triplet, being coupled to the protons at C4. The protons at C4 would also present as a multiplet, coupled to both C3 and C5 protons. Finally, the methylene protons at C5, adjacent to the second chlorine atom, would appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₂ (C1) | 4.2 - 4.4 | s |

| CH₂ (C3) | 2.8 - 3.0 | t |

| CH₂ (C4) | 2.0 - 2.3 | m |

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. Predicted values are based on typical chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon (C2) is highly deshielded and will appear at a significantly downfield chemical shift, typically in the range of 200-220 ppm. libretexts.org The carbons bonded to the electronegative chlorine atoms (C1 and C5) will also be deshielded and appear at a lower field compared to the other methylene carbons. The methylene carbons at C3 and C4 will have chemical shifts characteristic of aliphatic chains, with the C3 carbon being slightly more deshielded due to its proximity to the carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 45 - 50 |

| C2 | 205 - 210 |

| C3 | 35 - 40 |

| C4 | 25 - 30 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. oregonstate.edu

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between the protons on C3 and C4, and between the protons on C4 and C5, confirming their adjacent relationship. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would show correlations between the protons and the carbons of each CH₂ group (C1, C3, C4, and C5). sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. For example, the protons on C1 would show a correlation to the carbonyl carbon (C2), and the protons on C3 would show correlations to C1, C2, and C4. These correlations are crucial for assembling the complete molecular structure. sdsu.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

In the IR spectrum of this compound, a strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of a ketone. chemicalbook.com The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The various C-H stretching and bending vibrations of the methylene groups will also be present in their characteristic regions.

Raman spectroscopy is also sensitive to these vibrations. nih.gov The C=O stretch in ketones generally gives a strong Raman band. researchgate.net Raman spectroscopy can be particularly useful for identifying the C-Cl bonds, which often produce strong and characteristic signals. researchgate.net

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1715 - 1730 |

| C-Cl | Stretch | 600 - 800 |

| C-H (sp³) | Stretch | 2850 - 3000 |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.

For this compound (C₅H₈Cl₂O), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 154 g/mol ). Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1.

Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orglibretexts.org For this compound, α-cleavage could result in the loss of a chloromethyl radical (•CH₂Cl) or a 3-chloropropyl radical (•CH₂CH₂CH₂Cl). The presence of chlorine atoms can also influence fragmentation, with the loss of HCl or a chlorine radical being possible fragmentation pathways. nih.gov

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Origin |

|---|---|---|

| [C₅H₈Cl₂O]⁺ | 154 | Molecular Ion |

| [C₄H₅ClO]⁺ | 104 | Loss of •CH₂Cl |

| [CH₂Cl]⁺ | 49 | α-cleavage |

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are obtained)

While this compound is a liquid at room temperature, X-ray crystallography can be employed to determine the precise three-dimensional structure of solid derivatives. americanelements.comlibretexts.org If a suitable crystalline derivative of this compound can be prepared (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone), this technique can provide unambiguous information about bond lengths, bond angles, and stereochemistry in the solid state. This method is particularly powerful for confirming the absolute configuration of chiral centers if they are present in a derivative. The diffraction pattern produced when X-rays are passed through a single crystal allows for the construction of a detailed electron density map of the molecule, from which the atomic positions can be determined with high precision. libretexts.org

Computational Chemistry and Theoretical Studies on 1,5 Dichloropentan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is a popular and versatile tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govacs.org DFT calculations can predict a variety of molecular properties, including electronic structure and reactivity, by analyzing the electron density. wikipedia.orgacs.org

For 1,5-Dichloropentan-2-one, DFT calculations would provide a foundational understanding of its stability, electronic properties, and potential reaction pathways. By optimizing the molecule's geometry, researchers can find its most stable three-dimensional structure. From this optimized structure, further analyses, such as those of its frontier molecular orbitals, can be performed to predict its chemical behavior.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgwikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's stability and reactivity. wikipedia.orgyoutube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates lower stability and higher reactivity. wikipedia.org For this compound, the presence of electronegative chlorine atoms and a carbonyl group would significantly influence the shapes and energy levels of its frontier orbitals.

A DFT study would precisely calculate the energies of these orbitals and map their electron density distributions. This analysis would identify the most probable sites for nucleophilic and electrophilic attack. For instance, the LUMO is likely to be centered around the electrophilic carbonyl carbon, while the HOMO may have significant contributions from the lone pairs of the oxygen and chlorine atoms.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Note: The following values are hypothetical examples to demonstrate the type of data generated from DFT calculations and are not based on actual experimental or computational results for this specific molecule.)

| Orbital | Energy (eV) | Primary Atomic Contribution | Predicted Role in Reactivity |

|---|---|---|---|

| LUMO | -1.5 | Carbonyl Carbon (C=O) | Site for nucleophilic attack |

| HOMO | -8.2 | Oxygen, Chlorine atoms | Site for electrophilic attack, electron donation |

| HOMO-LUMO Gap | 6.7 | N/A | Indicates moderate chemical stability |

Transition State Modeling for Reaction Pathways

Chemical reactions proceed from reactants to products through a high-energy intermediate state known as the transition state. mit.edu Modeling this fleeting structure is essential for understanding reaction mechanisms and calculating activation energies, which determine the reaction rate. mit.edu DFT is a common quantum chemistry method used to calculate the structure and energy of transition states. mit.edu

For this compound, transition state modeling could elucidate the mechanisms of various potential reactions, such as nucleophilic addition to the carbonyl group or substitution reactions at the chlorinated carbons. By mapping the potential energy surface, computational chemists can identify the lowest-energy path from reactants to products.

For example, in a reaction with a nucleophile, DFT calculations could model the transition state where the new bond to the carbonyl carbon is partially formed. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility. Comparing the activation energies for different possible reaction pathways would allow researchers to predict the major products. rsc.org

Table 2: Hypothetical Transition State Analysis for the Reaction of this compound with a Nucleophile (Nu⁻) (Note: Data is illustrative and not from specific calculations on this molecule.)

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Key Bond Distance in TS (Å) | Predicted Outcome |

|---|---|---|---|

| Nucleophilic addition to C=O | 15.2 | Nu---C distance: 2.1 | Favored pathway |

| Sₙ2 substitution at C1 | 25.8 | Nu---C1 distance: 2.3 | Less likely to occur |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) is a computer simulation technique used to analyze the physical movements of atoms and molecules over time. wustl.eduwikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the system's dynamic evolution. wikipedia.org This method is widely applied to study the conformational dynamics of molecules, such as proteins and nucleic acids, and to understand how their structure relates to their function. tandfonline.comnih.govnih.gov

For a flexible molecule like this compound, MD simulations can explore its accessible conformational space. The pentanone chain can adopt various shapes due to rotation around its single bonds. An MD simulation would reveal the most stable conformers and the energy barriers between them.

Furthermore, these simulations are invaluable for studying the influence of the environment, such as different solvents. The behavior and stability of a molecule can change dramatically in polar versus non-polar solvents. By explicitly including solvent molecules in the simulation box, MD can model these interactions and predict how the solvent affects the conformational equilibrium of this compound. This is crucial for understanding its behavior in realistic chemical environments.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Predictive Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that establish a statistical link between the numerical descriptors of a molecule's structure and its chemical reactivity or physical properties. researchgate.net These models are built by developing mathematical relationships for a series of compounds with known activities, which can then be used to predict the properties of new, untested molecules. youtube.comyoutube.com

A QSRR study for a class of compounds including this compound would involve calculating a variety of molecular descriptors. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). These values would then be correlated with experimentally measured reactivity data (e.g., reaction rates) for a set of related halogenated ketones.

The resulting QSRR model, often a linear or non-linear equation, could predict the reactivity of other similar compounds based solely on their calculated structural descriptors. thermofisher.cn This approach is highly valuable in fields like drug design and materials science for screening large numbers of candidate molecules efficiently. researchgate.net

Mechanistic Elucidation through Advanced Computational Approaches

Understanding the detailed step-by-step process of a chemical reaction, known as its mechanism, is a central goal in chemistry. nih.gov Advanced computational methods are increasingly used to elucidate complex reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. rsc.orgresearchgate.net These approaches combine various techniques, including DFT for energy calculations and MD for exploring dynamic effects. researchgate.net

For this compound, advanced computational studies could be used to investigate complex reaction pathways, such as intramolecular cyclizations or rearrangements. For example, the Norrish type II reaction, a photochemical process common in ketones, involves an intramolecular hydrogen abstraction that proceeds through a cyclic transition state. researchgate.net Computational modeling could map out the entire energy profile of such a reaction, identifying all intermediates and transition states, and thereby provide a comprehensive understanding of the mechanism. researchgate.net By integrating different computational tools, researchers can build a complete picture of a molecule's chemical behavior from first principles. rsc.org

Emerging Research Frontiers and Future Perspectives in 1,5 Dichloropentan 2 One Chemistry

Development of Novel Catalytic and Stereoselective Transformations

Currently, there is a lack of published research focusing on the development of novel catalytic and stereoselective transformations specifically for 1,5-Dichloropentan-2-one. In broader organic chemistry, significant advances have been made in catalysis, including metal-catalyzed cross-coupling reactions, organocatalysis, and biocatalysis, to achieve high efficiency and stereoselectivity. For a molecule like this compound, with its ketone functionality and two primary chloride groups, several potential catalytic transformations could be envisioned.

Future research could explore:

Asymmetric Reduction: Catalytic asymmetric reduction of the ketone group to produce chiral 1,5-dichloropentan-2-ol (B2429754) would be a valuable transformation, providing a stereodefined building block for further synthesis.

Catalytic C-C Bond Formation: The development of catalytic methods to selectively substitute the chlorine atoms would be highly beneficial. This could involve cross-coupling reactions to introduce new carbon-carbon bonds at the 1- and 5-positions.

Stereoselective Cyclization: Catalytic methods could be developed to induce stereoselective intramolecular cyclization, taking advantage of the ketone and chloroalkyl functionalities to form various cyclic structures.

A summary of potential, yet currently unexplored, catalytic transformations for this compound is presented below.

| Transformation Type | Potential Catalyst Class | Potential Product |

| Asymmetric Ketone Reduction | Chiral metal complexes (e.g., Ru, Rh), Ketoreductase enzymes | Enantiopure 1,5-Dichloropentan-2-ol |

| C-Cl Cross-Coupling | Palladium, Nickel, or Copper catalysts | 1,5-Disubstituted pentan-2-ones |

| Intramolecular Cyclization | Lewis acids, Organocatalysts | Chiral cyclic ethers or ketones |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms has not been specifically documented in the available literature. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. uc.pt Automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules. chemrxiv.org

For a compound like this compound, a flow chemistry approach could be particularly advantageous for:

Reactions with Hazardous Reagents: The use of hazardous reagents for the synthesis or derivatization of this compound could be made safer in a continuous flow setup due to the small reaction volumes.

Multi-step Syntheses: Telescoped flow processes, where multiple reaction steps are performed sequentially without isolation of intermediates, could streamline the synthesis of complex molecules derived from this compound. nih.gov

The table below outlines the hypothetical benefits of applying flow chemistry to reactions involving this compound.

| Feature of Flow Chemistry | Potential Application for this compound Chemistry |

| Enhanced Safety | Handling of potentially hazardous reagents for chlorination or substitution reactions. |

| Improved Heat Transfer | Management of exothermic reactions, such as Grignard additions to the ketone. |

| Increased Efficiency | Higher throughput and potentially improved yields in derivatization reactions. |

| Automation | High-throughput screening of reaction conditions for optimization. |

Green Chemistry Approaches to the Synthesis and Derivatization of this compound

Specific green chemistry approaches for the synthesis and derivatization of this compound are not well-documented. The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. ejcmpr.com

Potential areas for the application of green chemistry principles to this compound include:

Greener Synthetic Routes: Developing synthetic pathways that avoid hazardous solvents and reagents. For instance, exploring biocatalytic routes or using water as a solvent where possible.

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Investigating synthetic routes that could start from bio-based materials.

A comparison of hypothetical conventional versus green chemistry approaches for reactions related to this compound is provided below.

| Reaction Type | Conventional Approach | Potential Green Chemistry Approach |

| Synthesis | Use of hazardous chlorinating agents and organic solvents. | Catalytic chlorination with a recyclable catalyst; use of greener solvents. |

| Derivatization | Stoichiometric use of reagents. | Catalytic derivatization to reduce waste. |

| Purification | Solvent-intensive chromatography. | Crystallization or distillation to minimize solvent use. |

Exploration of Undiscovered Reactivity Modes and Synthetic Pathways

The reactivity of this compound has not been extensively explored beyond the expected reactions of a ketone and primary alkyl chlorides. The unique positioning of these functional groups could lead to novel and synthetically useful transformations.

Future research could focus on:

Intramolecular Reactions: Investigating conditions that promote intramolecular reactions between the ketone and one of the chloroalkyl chains to form cyclic products.

Tandem Reactions: Designing one-pot reactions where both the ketone and the chloroalkanes participate in a cascade of transformations.

Photochemical and Electrochemical Reactivity: Exploring the behavior of this compound under photochemical or electrochemical conditions to access novel reactivity.

Advanced Methodologies for Process Optimization and Scale-Up

There is no specific information available on advanced methodologies for the process optimization and scale-up of reactions involving this compound. Process optimization aims to improve the efficiency, safety, and cost-effectiveness of a chemical process. ccdcindia.com

For any future industrial applications of this compound, the following aspects would need to be considered for process optimization and scale-up:

Kinetic and Thermodynamic Studies: Understanding the reaction kinetics and thermodynamics to identify optimal reaction conditions.

Reactor Design: Selecting the appropriate reactor type (e.g., batch, semi-batch, continuous) for safe and efficient production.

Downstream Processing: Developing efficient and scalable methods for purification and isolation of the desired products.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters to ensure consistent quality and safety.

The table below summarizes key considerations for the potential scale-up of syntheses involving this compound.

| Process Parameter | Key Consideration for Scale-Up |

| Reaction Exothermicity | Heat transfer and temperature control in a larger reactor. |

| Reagent Addition | Control of addition rates to maintain safety and selectivity. |

| Mixing | Ensuring efficient mixing to avoid localized concentration gradients. |

| Work-up and Purification | Scalable and efficient extraction, distillation, or crystallization methods. |

常见问题

Basic: What synthetic methodologies are recommended for 1,5-Dichloropentan-2-one, and how can purity be validated?

Methodological Answer:

Synthesis typically involves chlorination of pentan-2-one derivatives under controlled conditions. Key steps include:

- Reagent selection : Use sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents, optimizing molar ratios to minimize side products.

- Temperature control : Maintain reaction temperatures between 0–5°C to prevent over-chlorination .

- Purification : Employ fractional distillation or column chromatography, followed by purity validation via GC-MS (Gas Chromatography-Mass Spectrometry) or HPLC (High-Performance Liquid Chromatography). NMR (¹H/¹³C) and FTIR should confirm structural integrity and absence of unreacted precursors .

Advanced: How should researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

Discrepancies in NMR or IR spectra may arise from impurities, stereochemical variations, or solvent artifacts. Mitigation strategies include:

- Cross-validation : Compare experimental spectra with computational predictions (e.g., DFT simulations) or literature databases (e.g., SciFinder, Reaxys).

- Purity reassessment : Re-run chromatography or recrystallization to eliminate contaminants.

- Advanced techniques : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities in stereochemistry .

- Peer consultation : Collaborate with specialists to interpret atypical peaks or splitting patterns .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., ketone-adjacent CH₂ groups), while ¹³C NMR confirms carbonyl (C=O) and chlorine-substituted carbons.

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₅H₈Cl₂O) via exact mass matching.

- FTIR : Detect characteristic C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).

- Elemental analysis : Quantify chlorine content to confirm stoichiometry .

Advanced: What experimental design principles optimize reaction yields of this compound under varying conditions?

Methodological Answer:

Yield optimization requires systematic parameter screening:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading.

- In-line monitoring : Employ techniques like ReactIR to track reaction progress and identify intermediates.

- Scale-up protocols : Ensure reproducibility by maintaining consistent stirring rates and heat transfer during scaling .

- Statistical analysis : Apply ANOVA to identify significant factors affecting yield and purity .

Basic: How should experimental procedures for synthesizing this compound be documented for reproducibility?

Methodological Answer:

Documentation must adhere to GLP (Good Laboratory Practice) standards:

- Detailed protocols : Specify exact reagent grades, equipment models (e.g., Schlenk line for moisture-sensitive steps), and reaction timelines.

- Data logging : Record raw spectral data, chromatograms, and calibration curves in supplementary materials.

- Metadata inclusion : Note ambient conditions (humidity, temperature) and batch numbers for reagents .

Advanced: What challenges arise in detecting trace impurities in this compound, and how can they be addressed?

Methodological Answer:

Impurities like dichlorinated byproducts or oxidation derivatives require sensitive detection methods:

- Limit of Detection (LOD) optimization : Use tandem MS (MS/MS) or UPLC (Ultra-Performance LC) with sub-ppm sensitivity.

- Isotopic labeling : Introduce ¹³C or deuterated analogs to distinguish impurities from the target compound.

- Validation protocols : Follow ICH Q3 guidelines for residual solvent and impurity profiling .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile chlorinated compounds.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Waste disposal : Neutralize reactive residues before disposal, adhering to institutional hazardous waste policies .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- Molecular modeling : Use Gaussian or ORCA for DFT calculations to predict electrophilic sites for nucleophilic attack.

- Reactivity indices : Calculate Fukui functions to identify regions prone to chlorination or oxidation.

- Solvent effects : Simulate solvent interactions using COSMO-RS to optimize reaction media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。